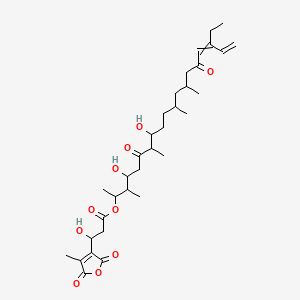

(17-Ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate

Vue d'ensemble

Description

La tautomycétine est un produit naturel initialement isolé de la bactérie Streptomyces griseochromogenes, trouvée dans le sol de la province du Zhejiang, en Chine. Elle a ensuite été retrouvée dans Penicillium urticae. La tautomycétine est un polycétide linéaire avec une partie anhydride de dialkylmaléique unique, essentielle à son activité pharmacologique. Elle est connue pour son inhibition sélective de la protéine phosphatase 1 et a montré des propriétés antibiotiques, antifongiques, immunosuppressives et anticancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La biosynthèse de la tautomycétine implique deux synthases de polycétides de type I, TtnA et TtnB, chez Streptomyces griseochromogenes. Le processus commence par le chargement de l'acétyl-CoA, suivi de l'ajout de quatre méthylmalonyl-CoAs et de trois malonyl-CoAs par des condensations de Claisen successives. Un éthylmalonyl-CoA est ensuite ajouté. Chaque cétone du groupe acétate incorporé est modifiée sélectivement par une cétoréductase, une déshydratase ou une énoylréductase. La partie anhydride de dialkylmaléique est synthétisée séparément par huit enzymes et incorporée dans le polycétide en croissance par estérification .

Méthodes de production industrielle

La production industrielle de la tautomycétine peut être stimulée par l'expression homologue et hétérologue de l'ensemble de son groupe de gènes biosynthétiques en utilisant un système vectoriel de chromosome artificiel de Streptomyces. Cette méthode permet de produire de la tautomycétine en plus grande quantité en surmontant la régulation étroite de sa biosynthèse .

Analyse Des Réactions Chimiques

Types de réactions

La tautomycétine subit diverses réactions chimiques, notamment l'hydrolyse et la macrocyclisation. Le domaine thioestérase de la tautomycétine préfère l'hydrolyse à la macrocyclisation en raison de la présence de résidus spécifiques qui inhibent la déprotonation et l'attaque nucléophile efficaces .

Réactifs et conditions courants

L'hydrolyse de la tautomycétine est facilitée par les molécules d'eau autour du site actif du domaine thioestérase. La barrière à l'hydrolyse est plus faible que celle de la macrocyclisation, ce qui fait de l'hydrolyse la réaction préférée .

Principaux produits formés

Le principal produit formé par l'hydrolyse de la tautomycétine est un métabolite polycétide linéaire. En revanche, la macrocyclisation peut produire une forme cyclisée de la tautomycétine, bien que cela soit moins fréquent .

Applications de la recherche scientifique

La tautomycétine a une large gamme d'applications de recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier la biosynthèse des polycétides et les réactions catalysées par les enzymes.

Biologie : La tautomycétine est utilisée pour étudier l'inhibition de la protéine phosphatase et ses effets sur les processus cellulaires.

Médecine : Elle a montré un potentiel en tant qu'agent immunosuppresseur, en particulier dans l'immunosuppression spécifique des lymphocytes T, et a été étudiée pour ses propriétés anticancéreuses dans les cancers colorectal et thyroïdien

Mécanisme d'action

La tautomycétine exerce ses effets en inhibant sélectivement la protéine phosphatase 1 et la protéine phosphatase 2A. Cette inhibition perturbe diverses cascades protéiques, ce qui conduit à l'apoptose des cellules cancéreuses. Dans les lymphocytes T, la tautomycétine inhibe l'induction de la phosphorylation de la tyrosine des médiateurs de la signalisation spécifique des lymphocytes T, affectant la voie de transduction du signal proximale du récepteur des lymphocytes T .

Applications De Recherche Scientifique

Tautomycetin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzyme-catalyzed reactions.

Biology: Tautomycetin is used to investigate protein phosphatase inhibition and its effects on cellular processes.

Medicine: It has shown potential as an immunosuppressive agent, particularly in T cell-specific immunosuppression, and has been investigated for its anticancer properties in colorectal and thyroid cancers

Mécanisme D'action

Tautomycetin exerts its effects by selectively inhibiting protein phosphatase 1 and protein phosphatase 2A. This inhibition disrupts various protein cascades, leading to apoptosis in cancer cells. In T cells, tautomycetin inhibits the induction of tyrosine phosphorylation of T cell-specific signaling mediators, affecting the T cell receptor proximal signal transduction pathway .

Comparaison Avec Des Composés Similaires

La tautomycétine est structurellement similaire à la tautomycine, un autre polycétide naturel. La tautomycine ne possède pas la même activité immunosuppressive que la tautomycétine. Cette différence est attribuée à la partie polycétide distinctive de la tautomycétine, qui joue un rôle essentiel dans son activité immunosuppressive . D'autres composés similaires comprennent l'érythromycine, la doxorubicine et la rapamycine, qui sont également des polycétides ayant des activités biologiques importantes .

Propriétés

IUPAC Name |

(17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl) 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIBGAONSFVVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119757-73-2 | |

| Record name | Tautomycetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119757-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tautomycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.